molecular formula C18H21N5O2 B2633772 (4-Nicotinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 1903036-03-2

(4-Nicotinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No. B2633772
CAS RN: 1903036-03-2
M. Wt: 339.399
InChI Key: FFHFTUVXXPNNDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Nicotinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality (4-Nicotinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Nicotinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Antimicrobial and Antimycobacterial Activity : Research has shown the synthesis of nicotinic acid hydrazide derivatives, including similar structures to the specified compound, demonstrating significant antimicrobial and antimycobacterial activities. These compounds are synthesized through reactions involving nicotinohydrazide and various other chemical reagents, targeting resistant strains of bacteria and mycobacteria (R.V.Sidhaye et al., 2011).

Anticancer Activity : Another study synthesized a series of compounds with a core structure closely related to the specified compound, showing promising anticancer activity. These derivatives were evaluated against different cancer cell lines, with some showing higher potency than standard drugs. The synthesis involves various steps, including condensation and reaction with hydrazine, to obtain compounds with potential utility in overcoming pharmaceutical drug resistance (Kanubhai D. Katariya et al., 2021).

Medicinal Chemistry

Inhibition of Platelet Aggregation : The derivatives of pyrazolo[1,5-a]pyridines, including structures similar to the specified chemical, have been synthesized for their potential inhibitory activity on platelet aggregation. Some of these compounds exhibited superior activity to aspirin, highlighting their potential as therapeutic agents in preventing thrombotic diseases (K. Awano et al., 1986).

Antibacterial and Antioxidant Activities : Compounds bearing the pyrazolo[1,5-a]pyridine moiety have been synthesized and shown to possess antibacterial and antioxidant activities. These activities are attributed to the structural features of the compounds, which were systematically varied to assess their effects on biological activity. This research underscores the potential of these compounds in the development of new antimicrobial and antioxidant agents (F. Bassyouni et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results. It’s always important to handle chemical compounds with appropriate safety measures, including wearing gloves, protective eyewear, and protective clothing .

properties

IUPAC Name

pyridin-3-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-17(14-4-3-6-19-13-14)21-8-10-22(11-9-21)18(25)16-12-15-5-1-2-7-23(15)20-16/h3-4,6,12-13H,1-2,5,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHFTUVXXPNNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CN=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Nicotinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

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